molecular formula C8H6F4O3S B13613790 (3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride

(3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride

Cat. No.: B13613790
M. Wt: 258.19 g/mol
InChI Key: JEPLFPDGMSDIBM-UHFFFAOYSA-N
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Description

(3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride is a chemical compound known for its unique properties and applications in various fields. The presence of the trifluoromethoxy group imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride typically involves the reaction of (3-(trifluoromethoxy)phenyl)methanesulfonyl chloride with fluoride sources under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

(3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoromethoxy group into target molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to form stable complexes with various substrates, facilitating its use in catalytic and synthetic processes. The molecular pathways involved often include nucleophilic attack on the sulfonyl fluoride group, leading to the formation of stable intermediates and products.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl Phenyl Sulfone: Known for its use as a nucleophilic trifluoromethylating agent.

    1-Phenethyl-3-(3-(trifluoromethyl)phenyl)thiourea: Exhibits high gibberellin-like activity and is used as a plant growth regulator.

Uniqueness

(3-(Trifluoromethoxy)phenyl)methanesulfonyl fluoride is unique due to the presence of both the trifluoromethoxy and sulfonyl fluoride groups, which impart distinct reactivity and stability

Properties

Molecular Formula

C8H6F4O3S

Molecular Weight

258.19 g/mol

IUPAC Name

[3-(trifluoromethoxy)phenyl]methanesulfonyl fluoride

InChI

InChI=1S/C8H6F4O3S/c9-8(10,11)15-7-3-1-2-6(4-7)5-16(12,13)14/h1-4H,5H2

InChI Key

JEPLFPDGMSDIBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CS(=O)(=O)F

Origin of Product

United States

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